molecular formula C5H8N4O3 B2376463 (S)-2-Azido-5-oxo-5-aminopentanoic acid CAS No. 333366-22-6

(S)-2-Azido-5-oxo-5-aminopentanoic acid

Cat. No.: B2376463
CAS No.: 333366-22-6
M. Wt: 172.144
InChI Key: OFIPVYZQSGQXJD-VKHMYHEASA-N
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Description

(S)-2-Azido-5-oxo-5-aminopentanoic acid is a non-proteinogenic amino acid derivative characterized by its azido (-N₃) functional group at the C2 position and a 5-oxo-5-aminopentanoic acid backbone. This compound is of significant interest in chemical biology and medicinal chemistry due to its utility in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enables selective bioconjugation . The presence of the azido group distinguishes it from structurally related 5-oxopentanoic acid derivatives, such as N-acetylated or amino-substituted analogs, which are often intermediates in metabolic pathways or peptide synthesis .

Properties

IUPAC Name

(2S)-5-amino-2-azido-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3/c6-4(10)2-1-3(5(11)12)8-9-7/h3H,1-2H2,(H2,6,10)(H,11,12)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIPVYZQSGQXJD-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Properties

(S)-2-Azido-5-oxo-5-aminopentanoic acid is characterized by its unique structure containing an alpha-azido group, a carboxyl group, and a terminal amide functionality. The molecule has the molecular formula C₅H₈N₄O₃ and a molecular weight of 172.14 g/mol. Its structure can be represented by the SMILES notation C(CC(=O)N)C@@HN=[N+]=[N-], with the stereospecific configuration at the C-2 position being (S).

The compound features:

  • An azido group at the alpha position
  • A primary amide group at the terminal carbon
  • A free carboxylic acid group
  • (S) stereochemistry at the alpha carbon

These structural features make it valuable for various applications in peptide chemistry and bioconjugation reactions.

General Synthetic Approaches for Azido Amino Acids

Several general strategies can be employed for the synthesis of alpha-azido amino acids, which can be modified for the specific preparation of this compound.

Diazotransfer Reactions

Diazotransfer reactions represent one of the most common approaches for introducing azido functionality into amino acids.

ADMP-Mediated Diazotransfer

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) has emerged as a versatile diazotransfer reagent for the conversion of amino groups to azido functionalities. The reaction typically proceeds under mild conditions:

  • The amino acid substrate is dissolved in a suitable solvent (typically DMF or water)
  • ADMP (2 equivalents) is added along with a base (commonly DMAP or triethylamine)
  • The reaction mixture is stirred at temperatures ranging from room temperature to 50°C
  • The azido amino acid product is obtained after workup and purification

A significant advantage of ADMP is its dual functionality - it can facilitate both diazotransfer reactions and azide substitution processes without requiring metal catalysts, making it particularly suitable for biochemical applications.

Other Diazotransfer Reagents

Alternative diazotransfer reagents that might be employed include:

  • Trifluoromethanesulfonyl azide (TfN₃)
  • Imidazole-1-sulfonyl azide
  • Sulfonyl azides with various counterions

Starting from Asparagine Derivatives

A promising synthetic pathway involves using protected asparagine derivatives as starting materials, which can be converted to the desired azido compound through a sequence of reactions:

  • Protection of asparagine with suitable protecting groups (Fmoc, Boc, etc.)
  • Hoffman degradation of the protected asparagine carboxamide functionality
  • Diazotransfer reaction to convert the resulting amino group to an azido group
  • Selective deprotection to yield the desired product

This approach is particularly relevant for this compound since asparagine provides a suitable carbon framework with the required amide functionality.

Specific Synthetic Routes for this compound

Based on the available literature and synthetic principles, several potential routes can be employed for the specific synthesis of this compound.

Route A: From Protected L-Glutamine

One potential synthetic pathway starts from L-glutamine, utilizing selective protection and deprotection strategies:

  • Protection of the alpha-amino group with Fmoc (9-fluorenylmethoxycarbonyl)
  • Selective activation of the alpha-amino group for diazotransfer
  • Introduction of the azido functionality via diazotransfer reaction
  • Removal of protecting groups under controlled conditions to preserve the amide functionality

This approach leverages the inherent structure of glutamine, which already contains the required amide group at the appropriate position.

Route B: From L-Glutamic Acid Derivatives

Another viable approach involves starting from L-glutamic acid derivatives:

  • Protection of the alpha-amino group with suitable protecting groups
  • Activation of the side-chain carboxylic acid
  • Conversion to the amide functionality
  • Diazotransfer reaction to introduce the azido group
  • Selective deprotection

This route requires additional steps to introduce the amide functionality but offers more flexibility in terms of reaction conditions and protecting group strategies.

Protection-Deprotection Strategies

The synthesis of this compound typically requires careful consideration of protection and deprotection strategies. Common protecting groups include:

  • For the alpha-amino group:

    • Fmoc (9-fluorenylmethoxycarbonyl)
    • Boc (tert-butyloxycarbonyl)
    • Z (benzyloxycarbonyl)
  • For the carboxylic acid:

    • Methyl or ethyl esters
    • tert-Butyl esters
    • Benzyl esters

The choice of protecting groups is critical as it affects the compatibility with subsequent reaction conditions, particularly the diazotransfer or azidation steps.

Detailed Reaction Conditions and Parameters

Azidation Reactions

Several methods can be employed for introducing the azido functionality at the alpha position:

Via Activated Hydroxyl Groups

This approach involves:

  • Conversion of an alpha-hydroxyl group (from serine derivatives) to a good leaving group using mesyl chloride (MsCl) or tosyl chloride (TsCl)
  • Nucleophilic substitution with sodium azide in DMF or DMSO
  • Typical reaction conditions: 60-80°C for 12-24 hours
Via Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway:

  • Reaction of alpha-hydroxyl amino acid derivatives with triphenylphosphine, hydrazoic acid, and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)
  • Typical conditions: THF or DCM as solvent, 0°C to room temperature, 4-12 hours
  • The reaction proceeds with inversion of stereochemistry, which must be considered when planning the synthesis

Reaction Yields and Optimization

The yields for azido amino acid synthesis vary depending on the specific route and conditions employed:

Synthetic Approach Typical Yield Range Reaction Time Temperature Key Considerations
ADMP Diazotransfer 70-90% 6-12 hours 20-50°C Base selection critical
Hydroxyl Activation/Azide Substitution 60-85% 12-24 hours 60-80°C Risk of elimination byproducts
Mitsunobu Reaction 65-80% 4-12 hours 0-25°C Stereochemistry inversion
From Asparagine via Hoffman 50-75% Multiple steps Various Multiple protection/deprotection steps

Key factors affecting yields include:

  • Purity of starting materials
  • Reaction temperature and time
  • Solvent selection
  • Concentration of reagents
  • Presence of water or other protic solvents

Purification and Characterization

Purification Methods

Purification of this compound and its protected intermediates typically involves:

  • Column chromatography:

    • Silica gel chromatography using appropriate solvent systems
    • Reversed-phase chromatography for more polar intermediates
  • Recrystallization:

    • From ethyl acetate/hexanes for protected intermediates
    • From ethanol/water for more polar compounds
  • Ion-exchange chromatography:

    • Particularly useful for the final deprotected compound

Analytical Characterization

NMR Spectroscopy

Characteristic NMR signals for this compound include:

¹H NMR (400 MHz, D₂O): δ 3.89 (t, J = 6.2 Hz, 1H, α-CH), 2.42-2.48 (m, 2H, CH₂CO), 1.83-1.97 (m, 2H, CH₂), 1.65-1.80 (m, 2H, CH₂)

Mass Spectrometry

LC-MS characterization typically shows:

  • [M+H]⁺: m/z 173.06693
  • [M+Na]⁺: m/z 195.04887
  • [M-H]⁻: m/z 171.05237
Infrared Spectroscopy

Key IR absorption bands include:

  • N₃ stretching: ~2100 cm⁻¹
  • Amide C=O stretching: ~1650 cm⁻¹
  • Carboxylic acid C=O stretching: ~1720 cm⁻¹

Challenges and Considerations in Synthesis

Side Reactions and Byproducts

Several potential side reactions must be carefully controlled during the synthesis:

  • Elimination reactions: During substitution reactions, particularly when using activated hydroxyl groups, elimination can occur leading to unsaturated byproducts.

  • Racemization: Maintaining the stereochemical integrity at the alpha carbon is crucial, particularly during base-catalyzed reactions.

  • Hydrolysis of the amide: Under harsh acidic or basic conditions used for deprotection, the terminal amide could potentially undergo hydrolysis.

  • Dimerization/oligomerization: The bifunctional nature of the molecule can lead to unwanted polymerization reactions.

Applications in Peptide Chemistry

This compound has significant potential applications in peptide chemistry:

  • Click Chemistry: The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for site-specific modification of peptides.

  • Bioorthogonal Labeling: The compound can be incorporated into peptides for subsequent reaction with strained alkynes via strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Photoaffinity Labeling: Upon UV irradiation, the azido group can generate nitrene intermediates useful for covalent binding studies.

  • Cross-linking Applications: The reactive azido group can be used for cross-linking peptides or proteins to study interactions and structural features.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Azido-5-oxo-5-aminopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
(S)-2-Azido-5-oxo-5-aminopentanoic acid serves as a valuable building block in the synthesis of complex organic molecules. The azido group allows for straightforward incorporation into various synthetic pathways, particularly in the formation of triazoles through click chemistry reactions. This property is essential for developing new materials and pharmaceuticals.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
OxidationConversion of azido to nitro derivativesNitro derivatives
ReductionReduction of azido to amine using Pd/CAmino derivatives
SubstitutionNucleophilic substitution with amines/alcoholsVarious substituted derivatives

Biological Applications

Enzyme Mechanisms and Protein Modifications
In biological research, this compound is utilized to study enzyme mechanisms and protein modifications. The azido group can be used to label proteins selectively, facilitating investigations into protein interactions and functions.

Case Study: Protein Labeling
A study demonstrated the use of this compound in live-cell imaging of proteins. By incorporating this compound into proteins, researchers were able to visualize protein dynamics in real-time using fluorescence microscopy techniques. This application is crucial for understanding cellular processes and protein behavior in living organisms.

Medicinal Applications

Precursor in Pharmaceutical Synthesis
The compound is investigated as a precursor for synthesizing pharmaceutical compounds. Its ability to form stable linkages and participate in further chemical transformations makes it an attractive candidate for drug development.

Case Study: Drug Development
Research has shown that derivatives of this compound exhibit potential as therapeutic agents targeting specific diseases. For instance, modifications to the azido group can enhance the compound's bioactivity and selectivity towards certain biological targets, paving the way for new drug candidates.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds used in various applications, including polymers and coatings.

Table 2: Comparison with Related Compounds

CompoundKey FeaturesUnique Properties
(S)-2-Amino-5-oxo-5-aminopentanoic acidLacks azido groupLess reactive than azido derivative
(S)-2-Azido-5-hydroxy-pentanoic acidContains hydroxyl groupDifferent reactivity profile

This compound stands out due to its azido group, which imparts distinct reactivity compared to similar compounds.

Mechanism of Action

The mechanism of action of (S)-2-Azido-5-oxo-5-aminopentanoic acid involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The keto and amino groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

N-Acetyl-5-oxo-L-norvaline (C₇H₁₁NO₄)

  • Structure : Features an acetamido (-NHCOCH₃) group at C2 instead of azido (-N₃) .
  • Properties :
    • Molecular Weight : 173.17 g/mol (vs. 188.16 g/mol for the azido derivative).
    • Role : Intermediate in lysine biosynthesis; lacks azido reactivity .
  • Key Difference : The acetyl group limits its use in bioconjugation compared to the azido derivative.

5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid (C₁₀H₁₂O₃S)

  • Structure: Contains a 5-methyl-2-thienyl substituent at the C5 position, replacing the amino group .
  • Properties :
    • Melting Point : 105–107°C.
    • IR Peaks : 1693 cm⁻¹ (COOH), 1650 cm⁻¹ (C=O) .
  • Key Difference : The thienyl group introduces aromaticity, altering solubility and electronic properties compared to the polar azido derivative.

(S)-2-Amino-5-guanidinopentanoic Acid 2-Oxopentanedioic Acid (C₁₆H₂₄N₆O₇)

  • Structure: Includes a guanidino group (-NH-C(NH₂)-NH₂) at C5 and a 2-oxopentanedioic acid moiety .
  • Applications: Used in peptide mimetics due to its guanidino group, which mimics arginine side chains .
  • Key Difference: The guanidino group enhances hydrogen-bonding capacity, unlike the azido group’s role in covalent bond formation.

Physicochemical and Reactivity Comparison

Compound Functional Groups Molecular Formula Molecular Weight (g/mol) Key Reactivity
This compound -N₃, -NH₂, -COOH C₅H₈N₄O₃ 188.16 CuAAC click chemistry
N-Acetyl-5-oxo-L-norvaline -NHCOCH₃, -COOH C₇H₁₁NO₄ 173.17 Metabolic intermediate
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid -S-thienyl, -COOH C₁₀H₁₂O₃S 212.27 Electrophilic aromatic substitution
(S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid -NH₂, isoindolinyl C₁₃H₁₅N₃O₄ 285.28 Peptide backbone modification

Q & A

Q. What metabolic pathways are perturbed by this compound, and how can this be quantified?

  • Experimental Design :
  • Metabolomics : Treat cell lines (e.g., HEK293) and analyze via UPLC-QTOF-MS. Focus on TCA cycle intermediates (e.g., citrate, succinate).
  • Isotope Tracing : Use ¹³C-labeled glucose to track carbon flux through 2-oxo acid-dependent pathways .

Methodological Notes

  • Contradictions in Data : Cross-validate findings with orthogonal assays (e.g., enzymatic activity + metabolomics) to distinguish compound-specific effects from artifacts .
  • Ethical Compliance : For in vivo studies, ensure protocols align with institutional review boards (IRB), particularly for azide toxicity assessments .

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